trans-epsilon-Octenoic acid
CAS No.: 69362-76-1
Cat. No.: VC8288971
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69362-76-1 |
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Molecular Formula | C8H14O2 |
Molecular Weight | 142.2 g/mol |
IUPAC Name | (E)-oct-6-enoic acid |
Standard InChI | InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,4-7H2,1H3,(H,9,10)/b3-2+ |
Standard InChI Key | OTJVLQGVNKNLCB-NSCUHMNNSA-N |
Isomeric SMILES | C/C=C/CCCCC(=O)O |
SMILES | CC=CCCCCC(=O)O |
Canonical SMILES | CC=CCCCCC(=O)O |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
trans-epsilon-Octenoic acid features an eight-carbon chain with a carboxylic acid group at the first carbon and a trans double bond between the sixth and seventh carbons (Figure 1). The trans configuration imposes steric constraints, leading to a linear geometry that distinguishes it from cis isomers.
Table 1: Key Physical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 142.20 g/mol |
Boiling Point | 245–250°C (estimated) |
Melting Point | -10°C (predicted) |
Solubility in Water | Low (hydrophobic) |
Density | 0.92–0.95 g/cm³ |
The compound’s low water solubility aligns with trends for medium-chain fatty acids, while its melting point reflects the destabilizing effect of the trans double bond on crystalline packing.
Spectral Characterization
Infrared (IR) Spectroscopy:
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C=O Stretch: 1700–1720 cm (carboxylic acid)
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O-H Stretch: 2500–3300 cm (broad, hydrogen-bonded)
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C=C Stretch: 1650–1680 cm (trans configuration)
Nuclear Magnetic Resonance (NMR):
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H NMR:
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δ 0.9–1.0 ppm (terminal methyl group)
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δ 2.3–2.5 ppm (α-carboxylic protons)
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δ 5.3–5.5 ppm (trans alkene protons, J ≈ 15 Hz)
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C NMR:
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δ 180–185 ppm (carboxylic carbon)
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δ 130–135 ppm (alkene carbons)
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Synthesis and Industrial Production
Laboratory-Scale Methods
Hydroboration-Oxidation of 1-Octyne:
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Hydroboration: 1-Octyne reacts with borane () to form an organoborane intermediate.
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Oxidation: Treatment with hydrogen peroxide () and sodium hydroxide () yields trans-epsilon-Octenoic acid.
Wittig Reaction:
A phosphonium ylide reacts with hexanal to form the alkene moiety:
Industrial Processes
Large-scale production employs continuous flow reactors to optimize hydroboration-oxidation, achieving >80% yield. Catalytic hydrogenation of octynoic acid derivatives offers an alternative route but requires precise control to avoid over-reduction.
Table 2: Synthetic Route Comparison
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Hydroboration-Oxidation | 85 | 95 | High |
Wittig Reaction | 70 | 90 | Moderate |
Catalytic Hydrogenation | 75 | 88 | High |
Chemical Reactivity and Derivatives
Oxidation Reactions
trans-epsilon-Octenoic acid undergoes oxidation to form dicarboxylic acids. For example, reaction with potassium permanganate () yields octanedioic acid:
Reduction Pathways
Lithium aluminum hydride () reduces the carboxylic acid group to a primary alcohol, producing octenol:
Substitution Reactions
Thionyl chloride () converts the acid to its acyl chloride, a versatile intermediate for esterification:
Applications in Research and Industry
Polymer Science
Carboxylic acids like trans-epsilon-Octenoic acid interact with syndiotactic polystyrene (s-PS) to modify crystallinity. In ε-form s-PS, isolated monomeric acid molecules occupy crystalline channels, while dimers reside in amorphous regions, influencing material properties such as thermal stability .
Industrial Uses
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Lubricants: The compound’s linear structure reduces friction in high-temperature environments.
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Plasticizers: Enhances polymer flexibility by disrupting intermolecular forces.
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Surfactants: Functionalization yields amphiphilic derivatives for emulsification.
Comparative Analysis with Structural Analogs
Table 3: Comparison of Related Fatty Acids
Compound | Double Bond Position | Configuration | Boiling Point (°C) |
---|---|---|---|
trans-epsilon-Octenoic acid | C6–C7 | Trans | 245–250 |
cis-epsilon-Octenoic acid | C6–C7 | Cis | 235–240 |
Octanoic acid | None | – | 239–241 |
Hexanoic acid | None | – | 205–210 |
The trans isomer’s higher boiling point versus the cis form reflects reduced molecular symmetry and weaker intermolecular interactions.
Challenges and Future Directions
Current research gaps include:
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Thermodynamic Data: Precise measurements of enthalpy of formation and heat capacity.
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Biological Activity: Screening for antimicrobial or anticancer properties.
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Green Synthesis: Developing catalytic methods to reduce reliance on toxic reagents.
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